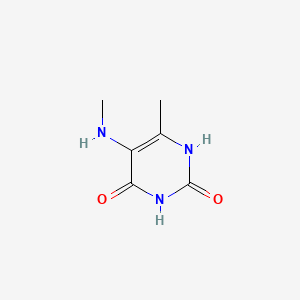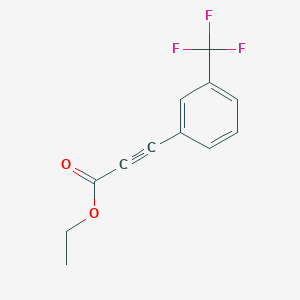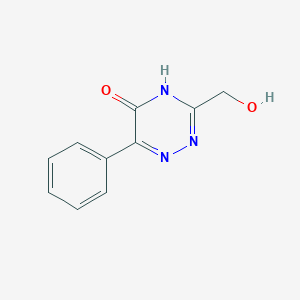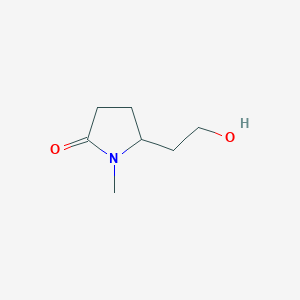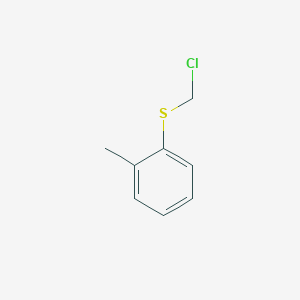
(Chloromethyl)(o-tolyl)sulfane
Vue d'ensemble
Description
(Chloromethyl)(o-tolyl)sulfane is an organosulfur compound that features a chloromethyl group attached to a sulfur atom, which is further bonded to an o-tolyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(Chloromethyl)(o-tolyl)sulfane can be synthesized through the chloromethylation of o-tolyl sulfide. This reaction typically involves the use of chloromethyl methyl ether or chlorotrimethylsilane as chloromethylating agents, with a metallic chloride catalyst such as zinc chloride or ferric chloride . The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chloromethylation processes using similar reagents and catalysts. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(Chloromethyl)(o-tolyl)sulfane undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of various derivatives.
Oxidation Reactions: The sulfur atom in this compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding sulfide or other reduced sulfur species.
Common Reagents and Conditions
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced sulfur compounds such as sulfides.
Applications De Recherche Scientifique
(Chloromethyl)(o-tolyl)sulfane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of sulfur-containing drugs.
Material Science: It is employed in the preparation of polymers and other advanced materials.
Environmental Chemistry: The compound is studied for its potential use in environmental remediation processes.
Mécanisme D'action
The mechanism of action of (Chloromethyl)(o-tolyl)sulfane involves its reactivity towards nucleophiles and oxidizing agents. The chloromethyl group is highly reactive and can undergo nucleophilic substitution, while the sulfur atom can participate in oxidation and reduction reactions. These reactions are facilitated by the electronic properties of the o-tolyl group, which can stabilize intermediates and transition states .
Comparaison Avec Des Composés Similaires
Similar Compounds
(Chloromethyl)phenylsulfane: Similar structure but with a phenyl group instead of an o-tolyl group.
(Bromomethyl)(o-tolyl)sulfane: Similar structure but with a bromomethyl group instead of a chloromethyl group.
(Chloromethyl)(p-tolyl)sulfane: Similar structure but with a p-tolyl group instead of an o-tolyl group.
Uniqueness
(Chloromethyl)(o-tolyl)sulfane is unique due to the specific positioning of the chloromethyl and o-tolyl groups, which influence its reactivity and the types of reactions it can undergo. The o-tolyl group provides steric hindrance and electronic effects that can alter the compound’s behavior compared to its analogs .
Propriétés
IUPAC Name |
1-(chloromethylsulfanyl)-2-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClS/c1-7-4-2-3-5-8(7)10-6-9/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRBSXMUJNFJQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1SCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696710 | |
| Record name | 1-[(Chloromethyl)sulfanyl]-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63580-69-8 | |
| Record name | 1-[(Chloromethyl)sulfanyl]-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


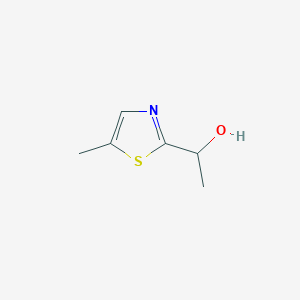
![2-Bromobicyclo[3.1.0]hexane](/img/structure/B3391970.png)

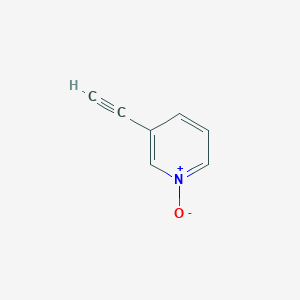
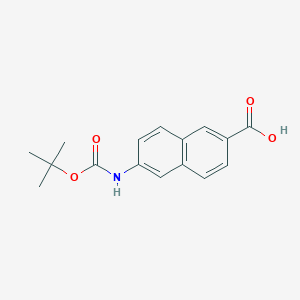
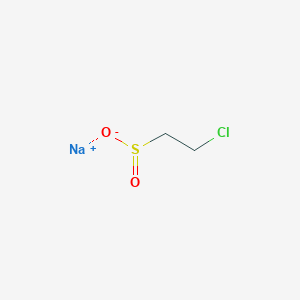

![2-[(1S,2S)-2-Ethylcyclopropyl]ethan-1-ol](/img/structure/B3392004.png)
